molecular formula C17H23N3O4S B2615201 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1428364-21-9

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2615201
CAS No.: 1428364-21-9
M. Wt: 365.45
InChI Key: UUEIZKXEFPKUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including the ring-opening polymerization of aziridines and the Pd-catalyzed asymmetric allylation of azalactones . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenyl group via electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .

Major Products

Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine and phenyl compounds .

Mechanism of Action

The mechanism of action of 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-13(21)14-3-5-16(6-4-14)18-7-9-19(10-8-18)17(22)15-11-20(12-15)25(2,23)24/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEIZKXEFPKUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.